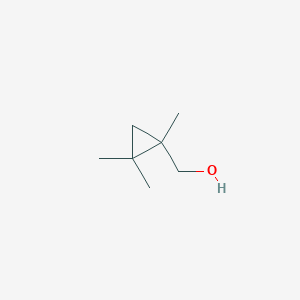

(1,2,2-Trimethylcyclopropyl)methanol

Description

(1,2,2-Trimethylcyclopropyl)methanol is a cyclopropane derivative characterized by a cyclopropane ring substituted with three methyl groups and a hydroxymethyl group. Its molecular formula is C15H26O, with a molecular weight of 222.37 g/mol . Key physical properties include a boiling point of 270.4°C at standard pressure, a density of 0.99 g/cm³, and a vapor pressure of 0.000902 mmHg at 25°C .

The compound has been synthesized via cyclopropanation strategies involving lithium carbenoid intermediates, yielding 43% for the parent alcohol (19a) and 29% for its silylated derivative (19b) in one study . Early synthetic routes by DePuy (1968) involved mesityl oxide and hydrazine, though isolation challenges due to low boiling points were noted . Applications include its use as a flavor ingredient under FEMA GRAS designation (FEMA 4776), highlighting its role in the food and fragrance industries .

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(1,2,2-trimethylcyclopropyl)methanol |

InChI |

InChI=1S/C7H14O/c1-6(2)4-7(6,3)5-8/h8H,4-5H2,1-3H3 |

InChI Key |

MTMSHFLYHMLPTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(C)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylpropane with formaldehyde in the presence of a strong acid catalyst to form the cyclopropyl ring. Subsequent reduction of the resulting intermediate yields (1,2,2-Trimethylcyclopropyl)methanol.

Industrial Production Methods: Industrial production of (1,2,2-Trimethylcyclopropyl)methanol may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1,2,2-Trimethylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.

Major Products:

Oxidation: (1,2,2-Trimethylcyclopropyl)aldehyde or (1,2,2-Trimethylcyclopropyl)carboxylic acid.

Reduction: (1,2,2-Trimethylcyclopropyl)methane.

Substitution: (1,2,2-Trimethylcyclopropyl)chloride or (1,2,2-Trimethylcyclopropyl)bromide.

Scientific Research Applications

(1,2,2-Trimethylcyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The bulky trimethylcyclopropyl group in the target compound increases molecular weight and boiling point compared to phenyl-substituted analogs (e.g., trans-2-(4-methylphenyl)cyclopropyl)methanol, which has a lower molecular weight (162.23 vs. 222.37) and lacks industrial flavor applications .

- Synthetic Yields: The target compound’s synthesis yield (43%) is moderate compared to the 92% yield reported for trans-2-(4-methylphenyl)cyclopropyl)methanol, likely due to steric hindrance from its trimethyl groups .

- Industrial Relevance: Unlike other cyclopropanols, the target compound’s FEMA GRAS status underscores its unique role in flavor formulations, whereas analogs like Compound 18a serve as intermediates in terpene synthesis .

Physical and Chemical Property Analysis

Boiling Point and Stability:

The high boiling point of (1,2,2-Trimethylcyclopropyl)methanol (270.4°C) reflects strong intermolecular forces due to its bulky, hydrophobic cyclopropane core. In contrast, pinacolyl alcohol (unrelated structurally but included for context) has a lower boiling point and is often used in solution-based applications due to its volatility .

Stereochemical Considerations:

Synthesis of the target compound involves stereoselective cyclopropanation, as seen in , where carbenoid-mediated reactions produce specific diastereomers (e.g., 1R,3S configurations). This contrasts with the non-stereoselective synthesis of simpler analogs like trans-2-(4-methylphenyl)cyclopropyl)methanol .

Research Findings and Challenges

- Synthetic Optimization : Early attempts to isolate the target compound faced challenges due to its low boiling point, prompting alternative routes such as silylation (e.g., tert-butyldimethylsilyl protection) to improve stability .

- Comparative Reactivity: The trimethylcyclopropyl group’s steric bulk may hinder esterification or oxidation reactions compared to less substituted cyclopropanols, as inferred from the low yield (29%) of its silylated derivative (19b) .

- Flavor Industry Applications: The compound’s inclusion in the FEMA GRAS library suggests it imparts woody or amber-like notes, distinct from phenyl-substituted cyclopropanols, which lack such regulatory approvals .

Biological Activity

(1,2,2-Trimethylcyclopropyl)methanol is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

The molecular formula of (1,2,2-Trimethylcyclopropyl)methanol is , with a molecular weight of 114.19 g/mol. The compound features a cyclopropane ring with three methyl groups and a hydroxyl functional group, which influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (1,2,2-trimethylcyclopropyl)methanol |

| InChI | InChI=1S/C7H14O/c1-6(2)4-7(6,3)5-8/h8H,4-5H2,1-3H3 |

| InChI Key | MTMSHFLYHMLPTP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC1(C)CO)C |

Biological Activity

Research indicates that (1,2,2-Trimethylcyclopropyl)methanol exhibits potential biological activities through its interactions with various enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their functions.

The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. The rigid structure provided by the cyclopropane ring affects the binding affinity and specificity towards these targets. This interaction can modulate enzyme activity or receptor signaling pathways.

Enzyme Interaction Studies

Studies have shown that (1,2,2-Trimethylcyclopropyl)methanol can inhibit certain enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : Research demonstrated that the compound inhibits the activity of alcohol dehydrogenase (ADH), an enzyme crucial for alcohol metabolism. This inhibition could lead to altered metabolic responses in organisms exposed to the compound .

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties:

- Antibacterial Effects : In vitro tests revealed that (1,2,2-Trimethylcyclopropyl)methanol exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Applications in Medicine and Industry

Given its unique properties and biological activities, (1,2,2-Trimethylcyclopropyl)methanol has potential applications in:

- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting metabolic disorders or infectious diseases.

- Specialty Chemicals : Utilized in producing specialty chemicals due to its unique structural characteristics .

Comparison with Similar Compounds

The biological activity of (1,2,2-Trimethylcyclopropyl)methanol can be contrasted with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Cyclopropylmethanol | Lacks additional methyl groups | Different reactivity |

| (1,1-Dimethylcyclopropyl)methanol | Similar structure but different substitution | Variations in binding |

| Trimethylcyclopropanecarboxylic Acids | Different functional groups affecting reactivity | Unique therapeutic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.